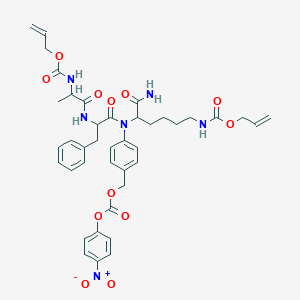

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C40H46N6O12 |

|---|---|

分子量 |

802.8 g/mol |

IUPAC名 |

[4-[[1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48) |

InChIキー |

AZOIYVUEQXFWAV-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a cleavable linker commonly utilized in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process encompassing solid-phase peptide synthesis (SPPS) of the protected tripeptide, followed by solution-phase conjugation to the p-aminobenzyl alcohol (PAB) spacer and final activation with a p-nitrophenyl (PNP) carbonate. This document details the experimental protocols, key reagents, and expected outcomes for each stage of the synthesis, along with a summary of characterization data.

Overview of the Synthetic Strategy

The synthesis of the target molecule, this compound, is a sequential process that begins with the construction of the peptide backbone on a solid support. This is followed by the cleavage of the protected peptide from the resin and its subsequent conjugation in solution to the PAB spacer, which is then activated. The allyloxycarbonyl (Aloc) group serves as a protecting group for the N-terminus of D-alanine and the side chain of lysine, which can be removed under specific conditions that do not affect other protecting groups, allowing for orthogonal protection strategies in more complex syntheses.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Part 1: Solid-Phase Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-OH

This part of the synthesis utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Materials and Reagents:

-

2-Chlorotrityl chloride resin

-

Fmoc-Lys(Aloc)-OH

-

Fmoc-Phe-OH

-

Aloc-D-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Protocol:

-

Resin Swelling and Loading of First Amino Acid (Fmoc-Lys(Aloc)-OH):

-

Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Lys(Aloc)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and add to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Coupling of Fmoc-Phe-OH:

-

In a separate vial, dissolve Fmoc-Phe-OH (2.0 eq), HBTU (1.95 eq), and DIPEA (4.0 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x). A ninhydrin (B49086) test can be performed to ensure complete coupling.

-

-

Fmoc Deprotection:

-

Repeat step 2.

-

-

Coupling of Aloc-D-Ala-OH:

-

Repeat step 3 using Aloc-D-Ala-OH.

-

-

Cleavage of Protected Peptide from Resin:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum to yield Aloc-D-Ala-Phe-Lys(Aloc)-OH.

-

Purification of Protected Peptide: Protected peptides are often hydrophobic and may require purification using normal-phase chromatography or reversed-phase HPLC with a shallow gradient of organic solvent.

Part 2: Solution-Phase Conjugation and Activation

Materials and Reagents:

-

Aloc-D-Ala-Phe-Lys(Aloc)-OH (from Part 1)

-

p-Aminobenzyl alcohol (PAB)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

p-Nitrophenyl chloroformate

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

Coupling of Peptide to p-Aminobenzyl Alcohol (PAB):

-

Dissolve Aloc-D-Ala-Phe-Lys(Aloc)-OH (1.0 eq) and NHS (1.1 eq) in dry THF.

-

Cool the solution to 0 °C and add DCC (1.1 eq).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the dicyclohexylurea byproduct.

-

To the filtrate, add a solution of p-aminobenzyl alcohol (1.2 eq) in THF.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH.

-

Purify the product by flash column chromatography.

-

-

Activation with p-Nitrophenyl Chloroformate:

-

Dissolve the purified Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (1.0 eq) in dry THF and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 eq) in dry THF.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by flash column chromatography.

-

Data Presentation

The following table summarizes the key characteristics and expected data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) | Characterization Methods |

| Aloc-D-Ala-Phe-Lys(Aloc)-OH | C₃₃H₄₁N₅O₉ | 655.71 | 60-70 | >90 | RP-HPLC, ESI-MS |

| Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH | C₄₀H₄₈N₆O₉ | 760.85 | 50-65 | >95 | RP-HPLC, ESI-MS, ¹H NMR |

| This compound | C₄₇H₅₁N₇O₁₃ | 925.95 | 70-85 | >98 | RP-HPLC, ESI-MS, ¹H NMR, ¹³C NMR |

Signaling Pathways and Logical Relationships

The synthesized molecule is a component of an antibody-drug conjugate (ADC), which follows a specific pathway to deliver a cytotoxic drug to a target cell.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. Proper characterization at each step is crucial to ensure the purity and identity of the intermediates and the final product.

An In-depth Technical Guide to the Chemical Properties of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its structure, physicochemical properties, and the underlying chemical principles of its application in targeted drug delivery. Experimental protocols for key transformations and analytical methods are provided, alongside diagrams illustrating its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and synthesis of next-generation ADCs.

Introduction

This compound is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads. Its structure incorporates a peptide sequence susceptible to enzymatic cleavage within the lysosomal compartment of cancer cells, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to amine-containing payloads. The allyloxycarbonyl (Aloc) protecting groups on the N-terminus and lysine (B10760008) side-chain offer orthogonal deprotection strategies, enabling selective modifications during the synthesis of complex ADCs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values are compiled from various chemical suppliers and computational predictions.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 253863-34-2 | [1][2][3] |

| Molecular Formula | C₄₀H₄₆N₆O₁₂ | [1][3] |

| Molecular Weight | 802.83 g/mol | [1] |

| Appearance | White to off-white solid | Typical for lyophilized peptides |

| Purity | >96% (typically assessed by HPLC) | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 5.3 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 12 | [1] |

| Rotatable Bond Count | 25 | [1] |

| Topological Polar Surface Area | 251 Ų | [1] |

| Predicted pKa | 11.61 ± 0.46 | [1] |

Solubility

Stability

The stability of the this compound linker is crucial for its function in ADCs. The ester and carbamate (B1207046) bonds are generally stable under physiological conditions (pH 7.4). The Aloc protecting groups are stable to the acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively, providing orthogonality in synthesis.[4] The PNP ester is susceptible to hydrolysis, particularly at higher pH, and is intended to be reactive towards primary and secondary amines on a payload molecule.

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on a multi-step intracellular process.

Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell, leading to internalization of the ADC, typically via endocytosis. The ADC is then trafficked to the lysosome, where proteases, such as Cathepsin B, recognize and cleave the Phe-Lys peptide bond.[] This cleavage event triggers a 1,6-elimination reaction in the self-immolative PAB spacer, leading to the release of the unmodified cytotoxic payload into the cytoplasm, which can then exert its cell-killing effect.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and application of this compound.

Synthesis of this compound

The synthesis of this linker is a multi-step process typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. A generalized workflow is presented below.

Materials:

-

Fmoc-protected amino acids (Fmoc-Lys(Aloc)-OH, Fmoc-Phe-OH)

-

Aloc-D-Ala-OH

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Bases (e.g., DIPEA, Piperidine)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

-

p-Aminobenzyl alcohol (PAB-OH)

-

p-Nitrophenyl chloroformate

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Solid-Phase Peptide Synthesis: The peptide backbone is assembled on a solid support using standard Fmoc-SPPS chemistry.

-

Resin Cleavage: The protected peptide is cleaved from the resin using a mild acidic cleavage cocktail to keep the side-chain protecting groups intact.

-

PAB Spacer Coupling: The cleaved peptide is coupled to p-aminobenzyl alcohol in solution.

-

PNP Activation: The hydroxyl group of the PAB spacer is activated by reacting with p-nitrophenyl chloroformate in the presence of a base.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

Characterization: The identity and purity of the final compound are confirmed by mass spectrometry and HPLC analysis.[10][11]

Aloc Deprotection

The Aloc groups can be selectively removed using a palladium catalyst, allowing for further modification of the N-terminus or the lysine side-chain.[12][13]

Materials:

-

Aloc-protected peptide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (or other suitable scavenger)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

Procedure:

-

Dissolve the Aloc-protected peptide in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Add the scavenger (e.g., phenylsilane, 20-25 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents).[12]

-

Stir the reaction at room temperature for 1-2 hours.[12][14]

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

If the reaction is performed on a solid support, filter the resin and wash thoroughly with DCM and DMF to remove the catalyst and scavenger.[15] If in solution, purification is typically performed by HPLC.

Payload Conjugation

The PNP-activated carbonate readily reacts with a primary or secondary amine on a cytotoxic payload to form a stable carbamate linkage.

Materials:

-

This compound

-

Amine-containing payload

-

Anhydrous DMF or DMSO

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

-

Add the payload solution to the linker solution.

-

Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-18 hours.[16]

-

Monitor the reaction progress by LC-MS or RP-HPLC.

-

Purify the resulting drug-linker conjugate by RP-HPLC.

Enzymatic Cleavage Assay

To confirm the susceptibility of the peptide linker to lysosomal proteases, an in vitro cleavage assay with Cathepsin B can be performed.

Materials:

-

Drug-linker conjugate

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)

-

Incubator (37°C)

-

LC-MS system for analysis

Procedure:

-

Prepare a solution of the drug-linker conjugate in the assay buffer.

-

Add Cathepsin B to initiate the reaction.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the samples by LC-MS to quantify the amount of released payload over time.[17]

Conclusion

This compound is a versatile and well-designed linker for the development of advanced Antibody-Drug Conjugates. Its key features—a protease-cleavable peptide sequence, a self-immolative spacer, and orthogonal protecting groups—provide a robust platform for the targeted delivery of potent cytotoxic agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the successful implementation of this linker in ADC research and development. Further characterization of its specific solubility and stability profiles will be beneficial for formulation and process optimization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. biosynth.com [biosynth.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 12. rsc.org [rsc.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure Elucidation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the cleavable antibody-drug conjugate (ADC) linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. This molecule is of significant interest in the field of targeted cancer therapy, serving as a critical component that connects a monoclonal antibody to a potent cytotoxic agent. Its design allows for stable conjugation in circulation and specific cleavage within the tumor microenvironment to release the therapeutic payload.

Molecular Structure and Physicochemical Properties

This compound is a complex molecule comprising a tripeptide core (D-Ala-Phe-Lys), two allyloxycarbonyl (Aloc) protecting groups, a self-immolative p-aminobenzyl (PAB) spacer, and a reactive p-nitrophenyl (PNP) carbonate group for conjugation.

Systematic Name: 4-NITROPHENYL {4-[(2S)-2-[(2S)-3-PHENYL-2-[(2R)-2-{[(PROP-2-EN-1-YLOXY)CARBONYL]AMINO}PROPANAMIDO]PROPANAMIDO]-6-{[(PROP-2-EN-1-YLOXY)CARBONYL]AMINO}HEXANAMIDO]PHENYL}METHYL CARBONATE[1]

The key structural components and their functions are outlined below:

-

Aloc-D-Ala-Phe-Lys(Aloc)- Core: The tripeptide sequence is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The D-alanine residue can enhance stability against certain peptidases. The allyloxycarbonyl (Aloc) groups protect the N-terminus of D-alanine and the epsilon-amino group of lysine (B10760008) during synthesis.

-

p-Aminobenzyl (PAB) Spacer: This self-immolative linker connects the peptide to the payload attachment point. Following enzymatic cleavage of the peptide, the PAB group undergoes a 1,6-elimination reaction, ensuring the release of the unmodified payload.

-

p-Nitrophenyl (PNP) Carbonate: This is a highly reactive group that facilitates the covalent attachment of the linker to an amine or hydroxyl group on a cytotoxic drug.

The physicochemical properties of this compound are summarized in the table below. While detailed experimental analytical data such as NMR and mass spectrometry are not publicly available, they can often be requested from commercial suppliers.

| Property | Value | Reference |

| CAS Number | 253863-34-2 | [1][2][3] |

| Molecular Formula | C40H46N6O12 | [1][3] |

| Molecular Weight | 802.84 g/mol | [3] |

| Purity | >96% (Typically) | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO |

Proposed Synthesis Workflow

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The following is a plausible experimental workflow based on established methodologies for similar compounds.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour in a peptide synthesis vessel.

-

Loading of the First Moiety (PAB): Dissolve Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH) (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 4 hours. Wash the resin with DCM, a mixture of DCM/methanol (B129727)/DIEA (17:2:1), DCM, and N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Peptide Coupling:

-

Coupling of Lysine: Dissolve Aloc-Lys(Aloc)-OH (3 equivalents), hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) (3 equivalents), and DIEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF and DCM.

-

Coupling of Phenylalanine and D-Alanine: Repeat the Fmoc deprotection step followed by the coupling step for Fmoc-Phe-OH and then Aloc-D-Ala-OH, respectively.

-

-

Cleavage from Resin: After the final amino acid coupling, wash the resin with DCM. Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 5 minutes. Collect the filtrate in a flask containing 10% pyridine (B92270) in methanol to neutralize the TFA. Repeat this cleavage step three times. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected peptide-PAB alcohol.

Activation with p-Nitrophenyl Chloroformate (PNP-Cl)

-

Reaction Setup: Dissolve the crude Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

-

Activation: Add pyridine (2 equivalents) followed by a dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

-

Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase system would be a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.[4][5] Collect fractions containing the pure product and lyophilize to obtain a white powder.[4]

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

-

NMR Spectroscopy: Elucidate the detailed structure and confirm the presence of all components using 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

-

HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC.

-

Signaling and Cleavage Pathway

The therapeutic efficacy of an ADC utilizing this linker is dependent on its selective cleavage within the target cancer cell. The following diagram illustrates the key steps involved in the intracellular release of the conjugated drug.

Caption: Intracellular cleavage pathway of the ADC linker.

Conclusion

This compound is a sophisticated and versatile linker for the development of antibody-drug conjugates. Its design incorporates features for specific enzymatic cleavage and a self-immolative mechanism to ensure the efficient release of the active drug within the target cell. The synthetic route, while complex, utilizes well-established principles of solid-phase peptide synthesis and solution-phase chemistry. The detailed characterization of this linker is crucial to ensure its purity, stability, and proper functioning in the final ADC construct, ultimately contributing to the development of more effective and safer targeted cancer therapies.

References

The Biological Nexus of D-Ala-Phe-Lys: A Technical Guide to Peptide Derivative Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with peptide derivatives containing the D-Ala-Phe-Lys motif. The incorporation of the D-alanine residue, a non-proteinogenic amino acid, is a key strategic element in peptide drug design, primarily aimed at enhancing stability against proteolytic degradation. This modification, combined with the aromatic properties of phenylalanine and the positive charge of lysine, creates a versatile scaffold for developing therapeutics with diverse pharmacological profiles, including opioid receptor modulation, antifungal, and potential anticancer activities. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Quantitative Bioactivity Data

The biological effects of D-Ala-Phe-Lys and related peptide derivatives have been quantified across several therapeutic areas. The following tables summarize the key findings from preclinical studies.

Opioid Receptor Agonism

The Tyr-D-Ala-Phe- sequence is the cornerstone of dermorphin (B549996), a naturally occurring and highly potent mu (µ)-opioid receptor agonist. The D-alanine at position 2 is critical for its high affinity and potent analgesic effects.

| Peptide/Analog | Assay System | Quantitative Metric | Value | Reference(s) |

| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) | Guinea Pig Ileum (GPI) | IC₅₀ | 0.40 ± 0.04 nM | [1] |

| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) | Mouse Brain Homogenate | Kd (µ-receptor) | 1.24 nM | [2] |

| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) | Mouse Brain Homogenate | Kd (δ-receptor) | 78 nM | [2] |

| H-Tyr-D-Arg-Phe-Gly-OH | Mouse Tail-Pressure Test | ED₅₀ (i.c.v.) | 8.2 pmol | [2] |

| H-Tyr-D-Arg-Phe-Sar-OH | Mouse Tail-Pressure Test | ED₅₀ (i.c.v.) | 2.0 pmol | [2] |

| H-Tyr-D-Met(O)-Phe-Sar-NH₂ | Mouse Hot-Plate Test | Analgesic Potency | 560x Morphine (i.c.v.) | [3] |

| H-Tyr-D-Met(O)-Phe-D-Ala-OH | Mouse Hot-Plate Test | Analgesic Potency | 30x Morphine (s.c.) | [3] |

Table 1: Quantitative data on the opioid activity of dermorphin and its analogs. The N-terminal tetrapeptide containing D-amino acids is crucial for high-potency analgesia.

Antifungal Activity

A novel tetrapeptide, His-Ala-Phe-Lys (Hafk), synthesized with D-amino acids to enhance stability, has demonstrated significant antifungal properties against major plant pathogens.

| Peptide | Fungal Species | Assay Type | Observed Effect | Reference(s) |

| His-D-Ala-D-Phe-D-Lys | Fusarium oxysporum | Agar-based Growth Inhibition | Significant inhibition of fungal growth at 10 mM | [4][5] |

| His-D-Ala-D-Phe-D-Lys | Botrytis cinerea | Agar-based Growth Inhibition | Significant inhibition of fungal growth at 10 mM | [4][5] |

Table 2: Antifungal activity of a D-amino acid-containing His-Ala-Phe-Lys peptide. While specific MIC values were not reported, the peptide shows potent activity at millimolar concentrations.

Cardiovascular Effects

The incorporation of D-amino acids into peptide sequences has been shown to modulate cardiovascular responses, often leading to more sustained effects compared to their L-amino acid counterparts.

| Peptide Derivative | Animal Model | Assay Type | Observed Effect | Reference(s) |

| Ala-Arg-Pro-Ala-D-Lys(NH₂) | Dog | Intracoronary Administration | Greater and longer-lasting increase in coronary blood flow compared to L-Lys analog | |

| Tyr-D-Ala-Trp-Phe-NH₂ (HDADC) | Rat | Intravenous Injection | Sustained decrease in systemic arterial pressure and heart rate (naloxone-sensitive) | |

| Nα-amidino-Tyr-D-Ala-Trp-Phe-NH₂ (GDADC) | Rat | Intravenous Injection | Sustained decrease in systemic arterial pressure and heart rate (naloxone-sensitive) |

Table 3: Cardiovascular effects of peptides containing a D-amino acid. These derivatives show prolonged hemodynamic responses.

Anticancer Activity Potential

While specific IC₅₀ data for D-Ala-Phe-Lys derivatives are not prominently available, related opioid-like peptides have shown potential in cancer cell growth inhibition. For instance, an endomorphin-2 analog (Tyr-Pro-Phe-Phe-NH₂) induced apoptosis in human colon cancer cells, with 46.89% of DLD-1 cells becoming apoptotic after treatment with 30 µM of the peptide.[4] The enhanced stability and membrane-interacting properties conferred by D-amino acids and hydrophobic residues like phenylalanine suggest that D-Ala-Phe-Lys derivatives are viable candidates for anticancer screening. Evaluation of their cytotoxicity is recommended using standardized protocols such as the MTT assay detailed in Section 2.2.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of D-Ala-Phe-Lys peptide derivatives.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc/tBu strategy for the manual synthesis of a C-terminally amidated D-Ala-Phe-Lys peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-Ala-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N'-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Diethyl ether (ice-cold)

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Lysine):

-

In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Perform a Kaiser test to confirm reaction completion. If incomplete, repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation (Phe and D-Ala):

-

Repeat the Fmoc deprotection and amino acid coupling steps sequentially for Fmoc-L-Phe-OH and Fmoc-D-Ala-OH.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Ala-OH), perform a final deprotection step with 20% piperidine/DMF.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

-

-

Purification:

-

Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase HPLC with a suitable gradient.

-

Analyze fractions for purity and pool the desired fractions.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder. Confirm identity and purity via mass spectrometry and analytical HPLC.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Peptide stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.

-

Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

-

96-well flat-bottom microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the D-Ala-Phe-Lys peptide derivative in serum-free medium.

-

Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include wells for untreated controls (medium only) and solvent controls.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

After incubation, carefully remove the treatment medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (DMSO) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the results and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).

-

Antifungal Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a peptide that inhibits the visible growth of a fungus.

Materials:

-

Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

-

Peptide stock solution

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader (OD at 600 nm)

Procedure:

-

Inoculum Preparation: Grow the fungus in PDB until it reaches the exponential growth phase. Adjust the spore or cell suspension to a concentration of 1-5 x 10⁵ CFU/mL in fresh broth.

-

Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in the growth medium directly in the 96-well plate.

-

Inoculation: Add an equal volume of the fungal inoculum to each well, bringing the final fungal concentration to 0.5-2.5 x 10⁵ CFU/mL. Include a positive control (fungus without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for 24-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is determined as the lowest peptide concentration where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Opioid Activity: Guinea Pig Ileum (GPI) Bioassay

This classic ex vivo assay measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum, which is rich in µ-opioid receptors.

Experimental Setup:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Stimulation: The ileum is subjected to transmural electrical stimulation (e.g., 0.1 Hz frequency, 0.5 ms (B15284909) pulse width) via two platinum electrodes. This stimulation causes the release of acetylcholine, inducing regular twitch contractions.

-

Recording: Contractions are measured using an isometric force transducer connected to a data acquisition system.

Procedure:

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes until stable, rhythmic contractions are observed in response to electrical stimulation.

-

Dose-Response Curve:

-

Add cumulatively increasing concentrations of the test peptide (e.g., a D-Ala-Phe-Lys derivative) to the organ bath.

-

Allow the effect at each concentration to stabilize before adding the next.

-

Record the percentage inhibition of the twitch contraction height at each concentration.

-

-

IC₅₀ Determination: Plot the log-concentration of the peptide against the percentage inhibition. The IC₅₀ is the concentration of the peptide that produces a 50% reduction in the electrically induced contractions.

-

Antagonist Challenge (Optional): To confirm the effect is mediated by opioid receptors, the assay can be repeated in the presence of an opioid antagonist like naloxone. A rightward shift in the dose-response curve indicates competitive antagonism.

Signaling Pathways and Mechanisms of Action

The biological activities of D-Ala-Phe-Lys derivatives are primarily mediated through their interaction with cell surface receptors, particularly G-Protein Coupled Receptors (GPCRs).

Opioid Activity Signaling Pathway

Peptides like dermorphin (Tyr-D-Ala-Phe-...) act as agonists at the µ-opioid receptor, a class A GPCR. Upon binding, the receptor activates inhibitory G-proteins (Gαi/o), triggering a cascade of intracellular events that lead to an overall reduction in neuronal excitability and the perception of pain.

Figure 1. Mu-opioid receptor signaling cascade initiated by an agonist peptide.

General Experimental Workflow for Bioactivity Screening

The process of discovering and characterizing the biological activity of novel peptide derivatives follows a logical and systematic workflow, from initial design and synthesis to detailed mechanistic studies.

Figure 2. A typical workflow for the development and testing of bioactive peptides.

References

- 1. Involvement of the Opioid Peptide Family in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endomorphin-2 Analog Inhibits the Growth of DLD-1 and RKO Human Colon Cancer Cells by Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Comprehensive Approach to Quality Control of Dermorphin Derivative—Representative of Synthetic Opioid Peptides with Non-Narcotic Type of Analgesia [mdpi.com]

The Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern peptide synthesis, prized for its unique cleavage conditions that offer orthogonality to the widely used Boc and Fmoc strategies. This technical guide provides an in-depth exploration of the Alloc group's role, covering its introduction, stability, and deprotection methodologies. Detailed experimental protocols, quantitative data on cleavage efficiency, and a discussion of potential side reactions are presented to equip researchers with the practical knowledge required for its successful implementation in the synthesis of complex peptides, including cyclic and branched structures.

Introduction to the Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for the temporary protection of amines, particularly the α-amino group of amino acids or the ε-amino group of lysine, during peptide synthesis.[1][2] Its utility stems from its stability to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc removal.[2][3] This orthogonality allows for the selective deprotection of Alloc-protected functional groups, enabling site-specific modifications of the peptide chain, such as cyclization, branching, or the introduction of labels.[1][4]

The Alloc group is typically introduced by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) under basic conditions.[5] Its removal is most commonly achieved through a palladium(0)-catalyzed π-allyl complex formation in the presence of a scavenger.[1][5] More recently, metal-free deprotection methods have also been developed, offering a more environmentally friendly alternative.[6]

Orthogonality in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), two primary strategies dominate: the Boc/Bzl and the Fmoc/tBu approaches.[7] The Alloc group is compatible with both but is most frequently employed within the Fmoc/tBu strategy.[4] Its unique cleavage mechanism provides a third dimension of orthogonality, which is crucial for the synthesis of complex peptides with multiple reactive side chains.[7][8]

A typical orthogonal strategy involving the Alloc group in Fmoc-SPPS is illustrated below:

Figure 1: Orthogonal strategy workflow in Fmoc-SPPS utilizing the Alloc protecting group.

Chemical Mechanisms

Alloc Group Introduction

The protection of an amine with the Alloc group is a straightforward nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of allyl chloroformate, leading to the formation of the stable carbamate.

Figure 2: General reaction for Alloc protection of an amine.

Palladium(0)-Catalyzed Deprotection

The most common method for Alloc group removal involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] The mechanism proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger.[1]

Figure 3: Simplified mechanism of palladium-catalyzed Alloc deprotection.

A variety of scavengers can be used, including phenylsilane (B129415) (PhSiH₃), dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃), morpholine, and dimedone.[5][9] The choice of scavenger can influence the reaction kinetics and the potential for side reactions.[9]

Metal-Free Deprotection

Recently, a metal-free protocol for on-resin Alloc removal has been developed using iodine and water in an environmentally benign solvent system.[6] This method proceeds via an iodocyclization mechanism to form an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine.[6]

Experimental Protocols

Protocol for Alloc Protection of an Amine[5]

-

Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (NaHCO₃, 6.0 equiv).

-

Add allyl chloroformate (3.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the product by column chromatography.

Protocol for On-Resin Palladium(0)-Catalyzed Alloc Deprotection[1][10]

-

Swell the Alloc-protected peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

-

Wash the resin three times with DCM.

-

Prepare the deprotection solution under an inert atmosphere (Argon or Nitrogen) by dissolving Pd(PPh₃)₄ (0.1-0.25 equiv relative to resin loading) in DCM.

-

Add the scavenger, for example, phenylsilane (20 equiv).

-

Add the deprotection solution to the resin and agitate gently for 2 x 20 minutes.

-

Drain the reaction mixture.

-

Wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (5 times).

-

Confirm complete deprotection by analyzing a cleaved sample of the resin by HPLC and mass spectrometry.

Protocol for Microwave-Assisted On-Resin Alloc Deprotection[4]

-

Swell the Alloc-protected peptide-resin in DMF in a microwave-safe reaction vessel.

-

Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

-

Add the deprotection solution to the resin.

-

Irradiate in a microwave synthesizer at 38°C for 5 minutes.

-

Drain the reaction mixture and repeat the microwave-assisted deprotection step once more.

-

Wash the resin thoroughly with DMF and DCM.

Quantitative Data on Deprotection Efficiency

The efficiency of Alloc deprotection can be influenced by the catalyst, scavenger, solvent, and reaction conditions.

| Deprotection Method | Catalyst/Reagent | Scavenger | Solvent | Time | Temperature | Purity/Conversion | Reference |

| Classical Palladium(0) | Pd(PPh₃)₄ (0.1-0.25 equiv) | Phenylsilane (20 equiv) | DCM | 2 x 20 min | Room Temp. | >95% | [10] |

| Classical Palladium(0) | Pd(PPh₃)₄ (0.1-0.25 equiv) | Me₂NH·BH₃ (40 equiv) | DCM | 40 min | Room Temp. | Quantitative | [9][10] |

| Microwave-Assisted | Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min | 38°C | >98% | [4] |

| Metal-Free | I₂ (5 equiv) / H₂O (1:8) | - | PC/EtOAc (1:4) | 1.5 h | 50°C | 99% | [6] |

Potential Side Reactions and Considerations

While the Alloc group is generally robust, some potential side reactions should be considered:

-

Allyl Scrambling: Incomplete scavenging of the π-allyl palladium complex can lead to re-alkylation of the deprotected amine or other nucleophilic side chains.[9] The choice and excess of the scavenger are critical to prevent this.

-

Catalyst Poisoning: Sulfur-containing residues like cysteine and methionine can sometimes poison the palladium catalyst, reducing the deprotection efficiency.[11]

-

Incompatibility with Hydrazine: The Alloc group is generally not compatible with the conditions used for Dde or ivDde protecting group removal (hydrazine), as the double bond can be reduced.[3]

Conclusion

The Alloc protecting group provides a powerful tool for chemists to synthesize complex and modified peptides. Its orthogonality to both Boc and Fmoc strategies, coupled with mild deprotection conditions, allows for a high degree of synthetic flexibility. With a thorough understanding of the underlying mechanisms, optimized protocols, and potential side reactions, researchers can effectively leverage the Alloc group to advance the frontiers of peptide science and drug discovery.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. biotage.com [biotage.com]

The Versatility of p-Nitrophenyl Esters: An In-depth Technical Guide to Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug discovery, the accurate measurement of enzyme activity is paramount. Among the diverse array of available methodologies, assays employing p-nitrophenyl (pNP) esters as chromogenic substrates stand out for their simplicity, sensitivity, and adaptability. This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with the use of p-nitrophenyl esters in enzyme assays, tailored for professionals in the scientific community.

Core Principles of p-Nitrophenyl Ester-Based Assays

The fundamental principle of these assays lies in the enzymatic hydrolysis of a colorless p-nitrophenyl ester substrate to release the yellow-colored product, p-nitrophenol (pNP).[1][2] The intensity of the yellow color, which can be quantified spectrophotometrically by measuring its absorbance, is directly proportional to the amount of pNP produced and, consequently, to the enzyme's activity.[3][4] The reaction is typically monitored at or near the absorbance maximum of the p-nitrophenolate ion, which is around 405-420 nm under alkaline conditions.[1][2][3]

The choice of the fatty acid or phosphate (B84403) group esterified to the p-nitrophenol allows for the specific targeting of different classes of hydrolytic enzymes, including esterases, lipases, and phosphatases.[5][6][7] This versatility makes pNP esters invaluable tools for a wide range of applications, from routine enzyme characterization to high-throughput screening (HTS) of potential enzyme inhibitors.[1][8]

The general enzymatic reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of a p-nitrophenyl ester.

Key Applications in Enzyme Analysis

The application of p-nitrophenyl esters spans a broad spectrum of enzymes, each with specific substrates tailored to their catalytic activity.

-

Lipases and Esterases: These enzymes are commonly assayed using p-nitrophenyl esters of fatty acids with varying chain lengths, such as p-nitrophenyl acetate (B1210297) (pNPA), p-nitrophenyl butyrate (B1204436) (pNPB), and p-nitrophenyl palmitate (pNPP).[9][10][11] The choice of acyl chain length can help differentiate between true lipases, which preferentially hydrolyze long-chain fatty acid esters, and esterases, which are more active on short-chain esters.[11][12]

-

Alkaline and Acid Phosphatases: p-Nitrophenyl phosphate (pNPP) is the standard chromogenic substrate for assaying the activity of various phosphatases.[5][13][14] The dephosphorylation of pNPP by these enzymes releases p-nitrophenol, which is then quantified.[3]

-

Cholinesterases: Assays utilizing substrates like o-nitrophenyl butyrate have been developed for the determination of cholinesterase activity in biological samples.[15][16]

-

Thiolases: p-Nitrophenyl esters have also been employed as surrogate substrates to probe the reaction mechanism and screen for the activity of thiolase enzymes like OleA.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data for various enzyme assays utilizing p-nitrophenyl ester substrates, compiled from multiple sources.

Table 1: Kinetic Parameters for Various Enzymes with p-Nitrophenyl Ester Substrates

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg protein) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹·mM⁻¹) | Source |

| Esterase (EstOF4) | p-Nitrophenyl acetate (pNC2) | - | - | - | - | [19] |

| Esterase (EstOF4) | p-Nitrophenyl caproate (pNC6) | 0.06 | - | 329 | 5.5 | [19] |

| Suberinase (Sub1) | p-Nitrophenyl butyrate | 0.57 | - | - | - | [11] |

| Lipase (Aspergillus niger) | Not Specified | 11.11 (immobilized) | 416.6 (immobilized) | - | - | [6] |

| Carboxylesterase | p-Nitrophenyl acetate | 0.83 | - | - | - | [20] |

Table 2: Optimal Conditions for p-Nitrophenyl Ester-Based Assays

| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Key Buffer Components | Source |

| Pancreatic Lipase | p-Nitrophenyl palmitate | 8.0 - 9.0 | 25 or 37 | 50 mM Sodium Phosphate (pH 8.0) or Tris-HCl (pH 9.0) | [21] |

| Alkaline Phosphatase | p-Nitrophenyl phosphate | 10.5 | 37 | 2-amino, 2-methyl, 1-propanol (B7761284) (AMP) buffer | [14] |

| Esterase (E. coli) | p-Nitrophenyl acetate | 6.5 | 55 | 0.1 M Sodium Phosphate | [22] |

| Esterase (EstOF4) | p-Nitrophenyl esters | 8.0 | 65 | - | [19] |

Detailed Experimental Protocols

The following are detailed methodologies for key enzyme assays using p-nitrophenyl esters.

Protocol 1: General Lipase/Esterase Activity Assay

This protocol is a generalized procedure for measuring the activity of lipases or esterases using a p-nitrophenyl fatty acid ester as the substrate.

Workflow for Lipase/Esterase Assay:

Caption: General workflow for a lipase/esterase assay.

Materials:

-

Enzyme solution (purified or crude extract)

-

p-Nitrophenyl ester substrate (e.g., pNPP, pNPA)

-

Buffer solution (e.g., 50 mM sodium phosphate, pH 8.0)[21]

-

Solvent for substrate (e.g., isopropanol (B130326), ethanol)[23][24]

-

Emulsifier (optional, for long-chain substrates like pNPP, e.g., Triton X-100, sodium deoxycholate)[21][23]

-

Microplate reader

-

96-well microplate

Procedure:

-

Substrate Preparation: Dissolve the p-nitrophenyl ester in a suitable organic solvent to prepare a stock solution. For pNPP, a solution in isopropanol is common.[23]

-

Reaction Buffer Preparation: Prepare the appropriate buffer and adjust the pH to the enzyme's optimum. For assays with pNPP, an emulsifier like Triton X-100 or sodium deoxycholate can be added to the buffer to ensure the substrate remains in solution.[21][23]

-

Assay Setup: In a 96-well microplate, add the reaction buffer.

-

Add the substrate solution to the wells. A no-enzyme control should be included to account for spontaneous hydrolysis of the substrate.[25]

-

Enzyme Addition: To initiate the reaction, add the enzyme solution to the wells. The final volume is typically 200 µL.[21]

-

Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes).[21]

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405-415 nm using a microplate reader.[12][21] Kinetic assays can be performed by taking readings at multiple time points.

-

Calculation of Activity: The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at alkaline pH), c is the concentration of p-nitrophenol, and l is the path length.[6] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Protocol 2: Alkaline Phosphatase Activity Assay

This protocol outlines the measurement of alkaline phosphatase (ALP) activity using pNPP.

Workflow for Alkaline Phosphatase Assay:

Caption: Workflow for an alkaline phosphatase assay.

Materials:

-

Alkaline Phosphatase (ALP) or biological sample containing ALP

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 2-amino, 2-methyl, 1-propanol (AMP) buffer, pH 10.5)[14]

-

Stop Solution (e.g., 6 N HCl and 1.0 N NaOH)[14]

-

Microplate reader

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare the ALP assay buffer and dissolve pNPP in the buffer to a final concentration of 2 mg/mL.[14] Prepare the stop solutions.

-

Assay Setup: To each well of a 96-well plate, add 0.1 mL of the pNPP-containing assay buffer.[14]

-

Reaction Initiation: Add the cell lysate or enzyme solution to the wells and mix.

-

Incubation: Incubate the plate at 37°C for 15 minutes.[14]

-

Stopping the Reaction: Add 0.006 mL of 6 N HCl to each well and mix. Immediately follow by adding 0.104 mL of 1.0 N NaOH to stop the enzymatic reaction and neutralize the acid.[14]

-

Measurement: Measure the absorbance at 405 nm.[14]

-

Quantification: The ALP activity can be determined by comparing the absorbance values to a standard curve prepared with known concentrations of p-nitrophenol.

Factors Influencing Assay Performance

Several factors can influence the accuracy and reproducibility of p-nitrophenyl ester-based assays:

-

pH: The optimal pH for enzyme activity varies. Additionally, the absorbance of p-nitrophenol is pH-dependent, with the yellow color being more intense at alkaline pH.[2][22]

-

Temperature: Enzyme activity is sensitive to temperature, and assays should be performed at the optimal temperature for the specific enzyme.[22]

-

Substrate Solubility: Long-chain p-nitrophenyl esters like pNPP have poor water solubility and may require the use of organic co-solvents or emulsifiers.[21][22]

-

Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at alkaline pH. A no-enzyme control is crucial to correct for this background reaction.[25]

-

Presence of Inhibitors or Activators: Components in the sample or buffer, such as ammonium (B1175870) salts, can affect enzyme activity.[9]

High-Throughput Screening Applications

The simplicity and compatibility with microplate formats make p-nitrophenyl ester assays ideal for high-throughput screening (HTS) of enzyme inhibitors.[1][26] In a typical HTS setup, the enzyme is pre-incubated with a library of compounds before the addition of the pNP substrate. A reduction in the rate of p-nitrophenol formation indicates potential inhibitory activity.[1]

Logical Relationship in HTS for Inhibitors:

Caption: Logical flow for HTS of enzyme inhibitors.

Conclusion

p-Nitrophenyl ester-based assays represent a robust and versatile platform for the characterization of a wide range of hydrolytic enzymes. Their ease of use, sensitivity, and adaptability to high-throughput formats have solidified their place as a fundamental tool in both basic research and industrial applications, including drug discovery. By understanding the core principles, optimizing experimental conditions, and adhering to detailed protocols, researchers can effectively leverage these assays to gain valuable insights into enzyme function and identify novel modulators of their activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. neb.com [neb.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]

- 14. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The determination of human-serum-cholinesterase activity with o-nitrophenyl butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The determination of human-serum-cholinesterase activity with o-nitrophenyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 23. scribd.com [scribd.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated, cleavable linker designed for use in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates several key chemical motifs to ensure stability in systemic circulation and facilitate the specific, controlled release of a cytotoxic payload within the target cancer cell. The core mechanism relies on a multi-step process initiated by enzymatic cleavage within the lysosome, followed by a self-immolative cascade. This guide provides a detailed technical overview of the synthesis, mechanism of action, and the individual roles of its constituent components. While quantitative data for this specific linker is not extensively available in the public domain, this guide establishes a framework for its evaluation based on the well-documented behavior of its components.

Introduction to this compound in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This compound is a cleavable linker that has been identified in patent literature as a component in the synthesis of ADCs.[1][2] Its design aims to provide high plasma stability while enabling efficient payload release upon internalization into target cells.

The structure of this compound comprises four key functional units:

-

A cathepsin-cleavable peptide sequence (D-Ala-Phe-Lys) that is recognized by lysosomal proteases.

-

A self-immolative spacer (p-aminobenzyloxycarbonyl or PAB) which, upon cleavage of the peptide, fragments to release the conjugated payload.

-

Allyloxycarbonyl (Aloc) protecting groups on the D-Ala and Lys residues, which are removed during the synthesis of the final ADC.

-

A p-nitrophenyl (PNP) activating group , which facilitates the conjugation of the linker to the cytotoxic payload.

Core Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker can be described as a sequential, multi-stage process that occurs after the ADC has been internalized by the target cancer cell.

Stage 1: ADC Internalization Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[3] The complex is then trafficked through the endosomal-lysosomal pathway.

Stage 2: Enzymatic Cleavage of the Peptide Linker Within the acidic and enzyme-rich environment of the lysosome, the peptide sequence of the linker is exposed to a variety of proteases. The Phe-Lys dipeptide is a known substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[4][][] The enzymatic action of cathepsin B cleaves the amide bond between the lysine (B10760008) residue and the p-aminobenzyl (PAB) spacer.[4]

The inclusion of a D-Alanine residue at the N-terminus of the peptide is likely intended to enhance the stability of the linker in systemic circulation. Peptides composed entirely of L-amino acids can be susceptible to degradation by various plasma proteases. The presence of a D-amino acid can confer resistance to enzymatic cleavage outside of the target cell, thereby preventing premature drug release.[3]

Stage 3: Self-Immolation of the PAB Spacer The enzymatic cleavage of the Phe-Lys bond unmasks a free aniline (B41778) group on the PAB spacer. This triggers a spontaneous, intramolecular electronic cascade known as 1,6-elimination.[7] This self-immolative process results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and the release of the unmodified cytotoxic payload.

Stage 4: Payload-Induced Cytotoxicity Once released from the linker, the free cytotoxic drug is able to exert its pharmacological effect, such as binding to microtubules or DNA, leading to cell cycle arrest and apoptosis of the cancer cell.

Visualizing the Mechanism of Action and Synthesis

Signaling Pathway of Payload Release

Caption: Intracellular pathway of ADC payload release.

Experimental Workflow for Linker Synthesis and Conjugation

Caption: A generalized workflow for the synthesis of an ADC.

Physicochemical Properties and Synthesis Components

| Component | Function | Key Characteristics |

| Aloc (Allyloxycarbonyl) | Protecting Group | Orthogonal to Fmoc and Boc protecting groups. Removed under mild conditions using a palladium catalyst. |

| D-Alanine | Peptide Component | Likely enhances plasma stability by providing resistance to degradation by exopeptidases. |

| Phenylalanine-Lysine | Cleavage Site | Dipeptide sequence recognized and cleaved by the lysosomal protease Cathepsin B. |

| PAB (p-aminobenzyloxycarbonyl) | Self-immolative Spacer | Undergoes spontaneous 1,6-elimination upon cleavage of the peptide, ensuring traceless release of the payload. |

| PNP (p-nitrophenyl) | Activating Group | Forms an active carbonate ester that readily reacts with nucleophiles (e.g., amines or hydroxyls) on a payload molecule to form a stable carbamate (B1207046) linkage. |

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis and use of this compound are proprietary and not publicly available. However, based on standard methodologies in peptide synthesis and ADC chemistry, a generalized protocol can be outlined.

Synthesis of the this compound Linker

The synthesis of the linker would likely involve a multi-step process, beginning with the solid-phase synthesis of the protected tripeptide, followed by solution-phase coupling to the PAB-PNP moiety.

-

Solid-Phase Peptide Synthesis:

-

The peptide backbone (D-Ala-Phe-Lys) would be assembled on a solid support using standard Fmoc or Boc chemistry.

-

The N-terminus of D-Ala and the side chain of Lysine would be protected with the Aloc group.

-

-

Coupling to PAB-PNP:

-

The protected peptide would be cleaved from the solid support.

-

The C-terminus of the peptide would then be coupled to the amine of a p-aminobenzyl alcohol derivative, which is pre-functionalized with the p-nitrophenyl carbonate.

-

-

Purification:

-

The final linker molecule would be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Conjugation of the Linker to a Payload

The PNP ester is a highly reactive group that facilitates the conjugation of the linker to a payload molecule containing a nucleophilic functional group (e.g., an amine or a hydroxyl group).

-

Reaction: The purified this compound linker is reacted with the payload molecule in a suitable organic solvent, often in the presence of a non-nucleophilic base.

-

Purification: The resulting linker-payload conjugate is purified by chromatography.

Aloc Deprotection

The Aloc protecting groups are removed to unmask the amines on the D-Ala and Lysine residues, which can then be used for conjugation to the antibody.

-

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used.

-

Scavenger: A scavenger, such as phenylsilane (B129415) or dimedone, is required to trap the allyl group.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Conjugation to Antibody and Purification

The deprotected linker-payload is then conjugated to the monoclonal antibody, typically through the lysine side chains or engineered cysteine residues. The final ADC is then purified using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Conclusion and Future Perspectives

The this compound linker represents a sophisticated approach to ADC design, incorporating features that aim to enhance stability and ensure target-specific payload delivery. The combination of a protease-sensitive peptide sequence containing a D-amino acid, a self-immolative spacer, and orthogonal protecting groups provides a versatile platform for the development of next-generation ADCs. Further research and publication of quantitative data will be crucial to fully elucidate the performance characteristics of this linker in comparison to more established systems like those based on Val-Cit peptides. The continued exploration of novel linker chemistries, such as this one, is vital for advancing the field of antibody-drug conjugates and improving outcomes for cancer patients.

References

- 1. EP4247855A1 - Anti-cd73 antibody, antibody-drug conjugate, and use thereof - Google Patents [patents.google.com]

- 2. WO2022105878A1 - Modified egfr antibody with reduced affinity, drug conjugate, and use thereof - Google Patents [patents.google.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 7. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]

The Allyloxycarbonyl (Alloc) Protecting Group: A Comprehensive Technical Guide to its Discovery, History, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyloxycarbonyl (Alloc) protecting group has emerged as an indispensable tool in modern peptide chemistry, prized for its unique orthogonality to the widely used Boc and Fmoc strategies. Its selective removal under mild, palladium-catalyzed conditions has enabled the synthesis of complex peptides, including cyclic, branched, and modified structures that are crucial for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and state-of-the-art application of Alloc-protected peptides. It details the chemical principles underlying its use, provides a comparative analysis of deprotection methodologies with quantitative data, and offers detailed experimental protocols. Furthermore, this guide illustrates the practical application of Alloc chemistry in the synthesis of biologically relevant peptides and visualizes key chemical and biological processes.

Introduction: The Quest for Orthogonality in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, relies on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[1] The concept of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process.[2] The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[3]

The two most dominant strategies in SPPS have been the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approaches.[4] While highly effective, the synthesis of more complex peptide architectures, such as those involving side-chain modifications, cyclization, or branching, necessitates a third dimension of orthogonal protection. This need drove the exploration and adoption of the allyloxycarbonyl (Alloc) protecting group.

Discovery and Historical Development of the Alloc Group in Peptide Synthesis

The precise first use of the allyloxycarbonyl (Alloc) group specifically for peptide synthesis is not definitively documented in a single seminal paper but rather emerged from the broader field of organic synthesis. The utility of the allyl group as a protective moiety, removable under mild conditions with palladium catalysts, was recognized in the latter half of the 20th century. Its application to peptide chemistry was a logical extension of this work, offering a valuable orthogonal protecting group.

The widespread adoption of the Alloc group in peptide synthesis can be attributed to the pioneering work on palladium-catalyzed reactions. The ability to deprotect the Alloc group under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger, provided a method that was compatible with both the acid-labile Boc and base-labile Fmoc strategies.[5] This orthogonality was a significant advancement, allowing for selective deprotection of specific amino acid side chains while the peptide remained attached to the solid support, a critical step for on-resin cyclization and modification.[6]

Chemical Principles of Alloc Protection and Deprotection

The Alloc group is introduced to the amino group of an amino acid via reaction with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) ((Alloc)₂O) under basic conditions.

The key to the Alloc group's utility lies in its unique deprotection mechanism, which is distinct from the acid or base cleavage of Boc and Fmoc groups, respectively. The deprotection is a palladium(0)-catalyzed process known as the Tsuji-Trost reaction.[7]

The catalytic cycle involves the following key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond of the Alloc group, forming a π-allyl palladium(II) complex.

-

Decarboxylation: The resulting carbamate (B1207046) is unstable and undergoes spontaneous decarboxylation to release the free amine of the peptide.

-

Nucleophilic Attack and Reductive Elimination: A scavenger nucleophile attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming an allylated scavenger byproduct.

A variety of scavengers can be used to trap the allyl group and prevent side reactions, such as re-alkylation of the deprotected amine. Common scavengers include phenylsilane (B129415) (PhSiH₃), morpholine, and dimethylamine-borane complex (Me₂NH·BH₃).[7][8]

Quantitative Comparison of Alloc Deprotection Methods

The efficiency of Alloc deprotection can be influenced by the choice of palladium catalyst, scavenger, solvent, and reaction conditions. Below are tables summarizing quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Palladium Catalysts for Alloc Deprotection

| Catalyst | Scavenger | Solvent | Time | Yield/Purity | Reference |

| Pd(PPh₃)₄ | Phenylsilane | DCM | 2 x 20 min | >95% | [8] |

| Pd(PPh₃)₄ | Dimethylamine borane | DCM | 40 min | Quantitative | [8] |

| Pd(PPh₃)₂Cl₂ | Triethylsilane & Meldrum's Acid | DMF | 10 min | High | [9] |

| Pd(OAc)₂ | Triethylsilane & Meldrum's Acid | DMF | 10 min | High | [9] |